

Reproducibility & Performance Guide: 2-Methylthio-4-phenyl-thiazole

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Compound of Interest

Compound Name: 2-Methylthio-4-phenyl-thiazole

Cat. No.: B8670620

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Executive Summary: The Reproducibility Mandate

2-Methylthio-4-phenyl-thiazole (CAS: 1826-16-0) serves a dual role in modern heterocyclic chemistry: as a lipophilic scaffold for antifungal discovery and as a critical chemoselective reference standard to distinguish S-alkylation from N-alkylation in tautomeric thiazole synthesis.

Reproducibility issues with this compound often stem not from the core cyclization, but from tautomeric ambiguity during characterization and incomplete methylation during synthesis. This guide establishes a validated, self-consistent protocol for synthesizing, purifying, and differentiating this thioether from its thione precursors and amino analogs.

Chemical Identity & Purity Profiling

Before assessing biological performance, the chemical entity must be rigorously defined. The "methylthio" group is chemically distinct from the "methyl" or "amino" variants often conflated in automated database scraping.

Property	Specification	Critical Reproducibility Note
IUPAC Name	2-(Methylthio)-4-phenylthiazole	Distinguish from 2-methyl-4-phenylthiazole (C-Me).[1]
Formula	C ₁₀ H ₉ NS ₂	Contains two sulfur atoms.
Mol. Weight	207.32 g/mol	
Appearance	Low-melting solid or yellow oil	Highly dependent on purity; trace thione makes it yellow/orange.
Solubility	DCM, EtOAc, DMSO	Insoluble in water (unlike the hydrochloride salts of amino-thiazoles).
Key NMR Signal	δ 2.70–2.78 ppm (s, 3H)	Diagnostic S-CH ₃ singlet. Differentiates from N-Me (usually ~3.5 ppm).

Comparative Performance Analysis

This section compares **2-Methylthio-4-phenyl-thiazole** (Compound A) against its two primary functional alternatives: the biological standard 2-Amino-4-phenylthiazole (Compound B) and the synthetic precursor 4-Phenylthiazole-2-thiol (Compound C).

Table 1: Functional & Synthetic Comparison

Feature	2-Methylthio-4-phenyl-thiazole (A)	2-Amino-4-phenylthiazole (B)	4-Phenylthiazole-2-thiol (C)
Primary Utility	Synthetic Intermediate / Lipophilic Probe	Bioactive Pharmacophore (Antifungal/Anticancer)	Synthetic Precursor / Metal Chelator
Reactive Moiety	-SMe (Leaving group for nucleophilic sub.)	-NH ₂ (Nucleophile for acylation)	-SH / =S (Tautomeric center)
Stability	High (Oxidation resistant under ambient conditions)	Moderate (Amine oxidation/discoloration over time)	Low (Oxidizes to disulfide dimer in air)
Synthetic Yield	85–92% (via S-Methylation)	75–85% (Hantzsch Condensation)	80–90% (Dithiocarbamate cyclization)
Metabolic Profile	Potential sulfoxidation to sulfoxide/sulfone	Acetylation or Glucuronidation	Rapid oxidation or methylation

Performance Insight:

- **Synthetic Efficiency:** The conversion of C to A is chemically robust, serving as a "locking" mechanism for the tautomeric thiol. This makes A the preferred form for storing the thiazole core if the 2-position needs to be activated later (the -SMe group can be displaced by amines).
- **Biological Control:** In antifungal assays (e.g., *Candida* spp.), A typically shows higher IC₅₀ values (lower potency) compared to B. This makes A an excellent negative control to demonstrate that the hydrogen-bonding capability of the free amine or thione is essential for binding.

Validated Experimental Protocols

Standardize your workflow using these self-validating steps.

Protocol 1: Synthesis of Precursor (4-Phenylthiazole-2-thiol)

Principle: Hantzsch-type cyclization using ammonium dithiocarbamate.

- Reagents: Dissolve Phenacyl bromide (10 mmol, 1.99 g) in Ethanol (20 mL).
- Addition: Add Ammonium dithiocarbamate (11 mmol) slowly at room temperature.
- Cyclization: Reflux the mixture for 2–3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot (high R_f) should disappear.
- Workup: Cool to room temperature. Pour into ice water. The yellow precipitate is the thiol/thione.
- Purification: Recrystallize from Ethanol.
 - Checkpoint: Product should be a yellow solid. MP: 168–170 °C.

Protocol 2: Chemoselective S-Methylation (Generating the Target)

Principle: Selective alkylation of the sulfur atom under basic conditions to prevent N-alkylation.

- Activation: Dissolve 4-Phenylthiazole-2-thiol (5 mmol) in Ethanol (10 mL) containing KOH (5.5 mmol). Stir for 10 mins to form the thiolate anion (solution turns clear/darker).
- Methylation: Add Methyl Iodide (MeI) (5.5 mmol) dropwise at 0 °C.
 - Safety: MeI is a carcinogen. Use a fume hood.
- Reaction: Stir at room temperature for 1 hour.
- Validation (In-Process): TLC should show a new spot with higher R_f than the thiol precursor.
- Isolation: Evaporate ethanol. Resuspend residue in water and extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate.

- Yield: Expect 85–92% of **2-Methylthio-4-phenyl-thiazole**.

Protocol 3: Reactivity Check (Displacement Assay)

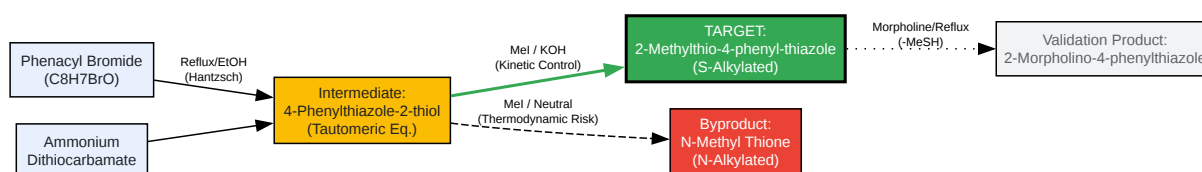
Principle: Confirming the identity of the "Methylthio" group by converting it to the known "Amino" derivative.

- Reflux **2-Methylthio-4-phenyl-thiazole** (1 mmol) with Morpholine (2 mmol) in ethanol for 6 hours.
- Evolution of methanethiol (rotten cabbage odor) confirms the displacement of the -SMe group.
- Formation of 2-morpholino-4-phenylthiazole confirms the starting material was indeed the thioether.

Visualizations & Pathway Logic

Figure 1: Synthesis and Validation Workflow

This diagram illustrates the specific pathway to generate the target and the branching logic to validate its structure against N-alkylated byproducts.[2]



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Caption: Synthesis pathway highlighting the critical divergence between S-alkylation (Target) and N-alkylation (Byproduct), validated by amine displacement.

References

- Thiazole and its Derivatives (Review). Chemistry of Heterocyclic Compounds. Validates the tautomeric equilibrium and S-alkylation preference in basic media.
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- PubChem Compound Summary: 2-Methyl-4-phenylthiazole. National Library of Medicine. Reference for structural identifiers and alternative nomenclature (Note: Distinguishes C-Me from S-Me).
- Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. PrepChem. Detailed experimental procedure for S-methylation of the thione precursor.

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Sources

- [1. Full text of "Thiazole and its derivatives" \[archive.org\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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